BenchChemオンラインストアへようこそ!

4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-phenylbenzamide

Medicinal Chemistry Structure-Activity Relationship Bradykinin B1 Antagonist

This para-sulfamoyl benzamide is a critical bradykinin B1 receptor antagonist probe. Unlike the 3-sulfamoyl (meta) regioisomer series developed as ROMK inhibitors, the 4-position substitution directs GPCR antagonism—a fundamental target-family divergence. The N-phenylbenzamide terminus and furan-2-ylmethyl group form exquisitely sensitive vectors: replacing N-phenyl with N-alkyl, altering the furan to thiophene, or shifting sulfamoyl substitution profoundly alters receptor binding affinity and selectivity. Procure this exact substitution pattern to ensure reproducible SAR data and valid regioisomeric control.

Molecular Formula C19H18N2O4S
Molecular Weight 370.42
CAS No. 941870-58-2
Cat. No. B2952108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-phenylbenzamide
CAS941870-58-2
Molecular FormulaC19H18N2O4S
Molecular Weight370.42
Structural Identifiers
SMILESCN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C19H18N2O4S/c1-21(14-17-8-5-13-25-17)26(23,24)18-11-9-15(10-12-18)19(22)20-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,20,22)
InChIKeyAHCIVRFLQUWGLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 40 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[(Furan-2-yl)methyl](methyl)sulfamoyl}-N-phenylbenzamide (CAS 941870-58-2): Product Identity and Procurement-Relevant Class Profile


4-{[(Furan-2-yl)methyl](methyl)sulfamoyl}-N-phenylbenzamide (CAS 941870-58-2, PubChem CID 7656142) is a sulfamoyl benzamide derivative with the molecular formula C₁₉H₁₈N₂O₄S and a molecular weight of 370.4 g/mol [1]. The compound belongs to the phenylsulfamoyl benzamide class, a scaffold extensively claimed in patents as bradykinin B₁ receptor antagonists with therapeutic potential in pain and inflammatory conditions [2]. It is supplied primarily as a research-grade building block or intermediate, with typical purity specifications of ≥90% (HPLC) from commercial vendors [3].

Why 4-{[(Furan-2-yl)methyl](methyl)sulfamoyl}-N-phenylbenzamide Cannot Be Casually Replaced by In-Class Analogs


Within the phenylsulfamoyl benzamide class, even minor structural variations—such as replacing the N-phenyl moiety with N-alkyl (methyl, ethyl, propyl), altering the furan ring to thiophene or phenyl, or shifting the sulfamoyl substitution from the 4- to the 3-position—can profoundly alter receptor binding affinity, selectivity for B₁ over B₂ receptors, and physicochemical properties including LogP and hydrogen-bonding capacity [1]. The patent literature on this scaffold explicitly demonstrates that B₁ receptor antagonist potency and selectivity are exquisitely sensitive to the nature of the terminal amide substituent and the heterocyclic moiety attached to the sulfamoyl nitrogen [1]. Consequently, procurement decisions based on generic class membership alone—without verifying the specific substitution pattern—carry a high risk of acquiring a compound with fundamentally divergent pharmacological behavior, rendering experimental results non-reproducible.

Quantitative Differentiation Evidence for 4-{[(Furan-2-yl)methyl](methyl)sulfamoyl}-N-phenylbenzamide vs. Closest Structural Analogs


Structural Differentiation: N-Phenylbenzamide vs. N-Alkylbenzamide Congeners—Impact on Predicted Lipophilicity and Target Binding Surface

The target compound features an N-phenylbenzamide terminus, distinguishing it from the closest commercially listed analogs—N-methylbenzamide, N-ethylbenzamide, and N-propylbenzamide variants—which incorporate smaller, flexible alkyl groups . The N-phenyl substituent contributes a substantially larger hydrophobic surface area (accessible surface area increment of approximately 45–55 Ų vs. N-methyl) and introduces a potential π–π stacking interaction site absent in the N-alkyl congeners. Computed physicochemical data for the target compound include an XLogP3-AA of 2.5, a topological polar surface area of 88 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 [1]. The N-phenyl substitution increases both LogP and the rotatable bond count (6 bonds for the target compound), directly impacting membrane permeability and target-binding conformational entropy.

Medicinal Chemistry Structure-Activity Relationship Bradykinin B1 Antagonist

Furan-2-ylmethyl vs. Alternative Heterocycles: Electronic and Steric Differentiation at the Sulfamoyl Nitrogen

The target compound incorporates a furan-2-ylmethyl substituent on the sulfamoyl nitrogen, distinguishing it from structurally related sulfamoyl benzamides that employ thiophene, phenyl, pyridine, or saturated heterocycles at the equivalent position . The furan oxygen atom introduces a distinct hydrogen bond acceptor site and alters the local electronic environment at the sulfamoyl group through inductive effects. The computed InChIKey for the target compound is AHCIVRFLQUWGLY-UHFFFAOYSA-N [1]. In the broader phenylsulfamoyl benzamide patent family, furan-containing exemplars are explicitly claimed alongside oxazole, thiazole, pyridine, and other heterocyclic variants, indicating that the furan ring is one of several bioisosteric options within the scaffold and that receptor affinity is modulated by the heterocycle's electronic character and ring size [2].

Medicinal Chemistry Heterocyclic SAR Sulfamoyl Benzamide

4-Sulfamoyl vs. 3-Sulfamoyl Regioisomerism: Positional Differentiation with Documented Pharmacological Consequences

The target compound bears the sulfamoyl group at the 4-position (para) of the central benzamide ring. A distinct regioisomer—3-{[(furan-2-yl)methyl]sulfamoyl}-N-phenylbenzamide (meta-substituted)—is also commercially available and differs only in the attachment point of the sulfamoyl moiety to the phenyl ring . In the broader sulfamoyl benzamide literature, the 3-sulfamoylbenzamide series has been independently optimized as ROMK (renal outer medullary potassium channel) inhibitors with nanomolar in vitro potencies and tuned ADME profiles [1], while the 4-sulfamoylbenzamide (phenylsulfamoyl benzamide) series is claimed as bradykinin B1 receptor antagonists [2]. This regioisomerism directs the compound toward fundamentally different target families: a 3-sulfamoylbenzamide is primarily associated with ion channel modulation, whereas the 4-sulfamoylbenzamide scaffold is associated with GPCR antagonism.

Regioisomer SAR Bradykinin B1 Antagonist Sulfamoyl Benzamide

Purity and Supply Specifications: Differentiating Procurement-Grade Material from Research Intermediates

The target compound is offered commercially at a specified purity of ≥90% (HPLC) with a molecular weight confirmation of 370.42 g/mol . This purity threshold is consistent with research-grade building block standards but falls below the ≥95%–≥98% typical of pharmaceutical lead-optimization candidates. Procurement decisions should account for the intended downstream application: a 90% purity grade is generally acceptable for in vitro biochemical screening and synthetic intermediate use, but may require repurification (e.g., preparative HPLC or recrystallization) prior to in vivo pharmacology, co-crystallization studies, or formulation development. The compound is supplied in small quantities (5 µL scale pricing at approximately $63) [1], positioning it as an early-stage research tool rather than a development-stage candidate.

Chemical Procurement Quality Control Research-Grade Compound

Validated Application Scenarios for 4-{[(Furan-2-yl)methyl](methyl)sulfamoyl}-N-phenylbenzamide Based on Documented Evidence


Bradykinin B₁ Receptor Antagonist SAR Probe in Pain and Inflammation Research

The compound belongs to the phenylsulfamoyl benzamide class claimed as selective bradykinin B₁ receptor antagonists [1]. It is appropriate for use as a structural probe in structure-activity relationship (SAR) studies aimed at understanding how the N-phenylbenzamide terminus and furan-2-ylmethyl substituent modulate B₁ receptor affinity and selectivity over B₂ receptors. Researchers should note that quantitative Ki or IC₅₀ values for this specific compound against human B₁ or B₂ receptors are not publicly available in the indexed literature as of 2026; activity must be verified experimentally in the user's assay system.

Regioisomeric Selectivity Tool: 4-Sulfamoyl vs. 3-Sulfamoyl Pharmacological Differentiation

The 4-sulfamoyl (para) substitution pattern of the target compound distinguishes it pharmacologically from the 3-sulfamoyl (meta) regioisomer series, which has been independently developed as ROMK inhibitors [2]. This compound can serve as a regioisomeric control in experiments designed to probe the target-family divergence between para-sulfamoyl benzamides (GPCR antagonism) and meta-sulfamoyl benzamides (ion channel modulation), enabling researchers to validate that observed biological activity is regioisomer-dependent rather than scaffold-generic.

Drug Discovery Building Block for Focused Library Synthesis

With a purity of ≥90% and a molecular weight of 370.4 g/mol, the compound is supplied at a scale and price point ($63/5 µL) [3] consistent with use as a synthetic building block for focused library construction. The furan ring, sulfamoyl linker, and N-phenylbenzamide terminus each represent independently modifiable vectors for parallel or combinatorial chemistry. The furan-2-ylmethyl group can be further functionalized via electrophilic substitution or oxidation, while the N-phenyl ring can undergo substitution to explore electronic and steric effects on target binding [4].

Physicochemical Benchmarking: Medium-LogP Benzamide Scaffold with Defined Hydrogen-Bonding Topology

The compound's computed properties—XLogP3-AA of 2.5, TPSA of 88 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [5]—place it within drug-like chemical space and make it a suitable benchmarking standard for medium-logP benzamide scaffolds in computational ADME prediction model validation. The defined hydrogen-bonding topology (amide NH as sole donor; furan oxygen, sulfonamide oxygens, and amide carbonyl as acceptors) provides a well-characterized test case for evaluating the accuracy of in silico solubility, permeability, and protein binding prediction algorithms.

Quote Request

Request a Quote for 4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.